molecular formula C15H16ClNO2S B2545909 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-24-2

2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine

Cat. No.: B2545909
CAS No.: 400078-24-2
M. Wt: 309.81
InChI Key: WLMLWIOASOGEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine is an organic compound with the molecular formula C15H16ClNO2S. This compound is characterized by a pyridine ring substituted with chloro, ethylphenylsulfonyl, and dimethyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves the reaction of 2-chloro-4,6-dimethylpyridine with 2-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides.

Scientific Research Applications

2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The chloro and sulfonyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The compound can also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyridine: Lacks the ethylphenylsulfonyl group, making it less effective in certain reactions.

    3-[(2-Ethylphenyl)sulfonyl]-4,6-dimethylpyridine: Lacks the chloro group, affecting its reactivity.

    2-Chloro-3-[(2-methylphenyl)sulfonyl]-4,6-dimethylpyridine: Has a methyl group instead of an ethyl group, altering its chemical properties.

Uniqueness

2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine is unique due to the presence of both chloro and ethylphenylsulfonyl groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-4-12-7-5-6-8-13(12)20(18,19)14-10(2)9-11(3)17-15(14)16/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMLWIOASOGEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332256
Record name 2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666776
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400078-24-2
Record name 2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.